molecular formula C21H20O11 B13140559 Luteolin-7-O-galactoside CAS No. 54985-16-9

Luteolin-7-O-galactoside

Cat. No.: B13140559
CAS No.: 54985-16-9
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-OBJCFNGXSA-N
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Description

Luteolin-7-O-galactoside is a naturally occurring flavonoid glycoside, commonly found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of luteolin, a well-known flavonoid, and is characterized by the presence of a galactose moiety attached to the luteolin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of luteolin-7-O-galactoside typically involves the glycosylation of luteolin. One common method is the use of glycosyl donors such as galactose derivatives in the presence of catalysts like Lewis acids. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound by introducing the necessary biosynthetic pathways. This method is advantageous due to its scalability and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions: Luteolin-7-O-galactoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of bases such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted luteolin derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and cardiovascular disorders.

    Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The biological effects of luteolin-7-O-galactoside are primarily mediated through its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits the growth of pathogenic microorganisms.

Comparison with Similar Compounds

Luteolin-7-O-galactoside is unique among flavonoid glycosides due to its specific galactose moiety. Similar compounds include:

    Luteolin-7-O-glucoside: Contains a glucose moiety instead of galactose.

    Luteolin-7-O-rhamnoside: Contains a rhamnose moiety.

    Apigenin-7-O-galactoside: Similar structure but with apigenin as the aglycone.

These compounds share similar biological activities but differ in their solubility, stability, and bioavailability, making this compound a distinct and valuable compound for various applications.

Properties

CAS No.

54985-16-9

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18+,19+,20-,21-/m1/s1

InChI Key

PEFNSGRTCBGNAN-OBJCFNGXSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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